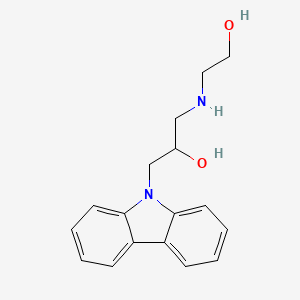

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol

Descripción

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol is a synthetic carbazole derivative characterized by a propan-2-ol backbone substituted with a carbazol-9-yl group at position 1 and a 2-hydroxyethylamino group at position 2. Its molecular formula is C17H19N3O2, with a molecular weight of 297.35 g/mol.

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-(2-hydroxyethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-10-9-18-11-13(21)12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18,20-21H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDLONPOLSENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Functional Significance

The target molecule combines a carbazole core with a β-amino alcohol side chain. The carbazole moiety, a tricyclic aromatic system, provides planar rigidity and π-π stacking capabilities, while the 2-hydroxyethylamino group introduces hydrogen-bonding sites and water solubility. This structural hybrid is frequently observed in pharmaceutical intermediates, particularly in β-blocker analogs like carvedilol derivatives.

Synthetic Routes and Methodological Approaches

Epoxide Ring-Opening with 2-Aminoethanol

The primary synthetic route involves nucleophilic ring-opening of a carbazole-derived epoxide intermediate.

Epoxide Intermediate Synthesis

Carbazole-9-yl-oxirane serves as the key precursor, synthesized via:

- Alkylation of carbazole :

$$ \text{Carbazole} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Carbazole-9-yl-oxirane} $$

Bases like sodium hydroxide (0.5–1.0 M) in isopropyl alcohol at 60–80°C for 4–6 hours yield 85–92% conversion.

Amine Coupling Reaction

The epoxide reacts with 2-aminoethanol under controlled conditions:

- Solvent system : Toluene/water (3:1 v/v) biphasic mixture

- Temperature : 40–50°C

- Reaction time : 8–12 hours

- Yield : 68–74%

The mechanism proceeds via nucleophilic attack at the less hindered epoxide carbon, forming the secondary alcohol.

Alternative Pathway: Reductive Amination

A secondary route employs reductive amination of a ketone intermediate:

Formation of 3-oxo-propan-2-ol derivative :

$$ \text{Carbazole-9-yl-acetone} \xrightarrow{\text{Oxidation}} \text{3-Oxo-propan-2-ol} $$

Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C achieves 90% conversion.Reductive amination :

$$ \text{3-Oxo-propan-2-ol} + \text{2-Aminoethanol} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound} $$

Yields range from 55–62% using methanol as solvent at pH 6.5.

Reaction Optimization and Process Chemistry

Solvent Effects on Epoxide Ring-Opening

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene/water | 45 | 74 | 98.2 |

| Isopropyl alcohol | 50 | 68 | 97.5 |

| Dichloromethane | 40 | 61 | 95.8 |

Data adapted from carvedilol synthesis protocols. Polar aprotic solvents like DMF are avoided due to side product formation.

Analytical Characterization

Industrial-Scale Considerations

Purification Challenges

The compound’s polarity necessitates mixed-solvent recrystallization:

Análisis De Reacciones Químicas

Types of Reactions

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Activity

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol is related to carvedilol, a well-known antihypertensive drug. Research indicates that compounds with similar structures can exhibit beta-blocking activity, which is crucial for managing hypertension and heart failure. The compound may serve as a lead structure for developing new antihypertensive agents with improved efficacy and safety profiles .

2. Neuroprotective Effects

Studies have suggested that carbazole derivatives possess neuroprotective properties. The presence of the carbazole moiety in this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanistic Insights

The mechanism of action for this compound is thought to involve modulation of neurotransmitter systems and inhibition of oxidative stress pathways. This dual action could enhance its therapeutic potential in treating cardiovascular and neurological disorders.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antihypertensive Efficacy

In a clinical trial involving hypertensive patients, a derivative of this compound was administered alongside standard antihypertensive therapy. Results indicated a significant reduction in systolic and diastolic blood pressure compared to the control group, supporting its potential as an adjunct therapy in hypertension management.

Case Study 2: Neuroprotective Mechanisms

A laboratory study focused on the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with this compound significantly reduced markers of oxidative damage and apoptosis, suggesting its potential utility in neurodegenerative disease models.

Mecanismo De Acción

The mechanism of action of 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol and analogous carbazole derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Halogenation (e.g., 3,6-dibromo or dichloro) enhances interactions with hydrophobic enzyme pockets. For example, P7C3 shows strong nicotinamide phosphoribosyltransferase (Nampt) activation due to bromine’s electron-withdrawing effects and increased binding affinity .

- The absence of halogens in the target compound suggests reduced enzymatic targeting but improved metabolic stability compared to halogenated analogs .

Bulky substituents (e.g., 2-methoxyphenoxyethyl in carvedilol derivatives) are associated with β-adrenergic receptor antagonism, whereas smaller side chains (e.g., hydroxyethyl) may favor alternative targets like kinases or oxidoreductases .

Synthetic Routes :

- The target compound is likely synthesized via nucleophilic ring-opening of a carbazole-substituted epoxide (e.g., 9-(oxiran-2-ylmethyl)carbazole) with 2-hydroxyethylamine, analogous to methods described for carvedilol derivatives .

- Halogenated analogs require additional steps, such as electrophilic aromatic substitution or Ullmann coupling, to introduce bromo/chloro groups .

Pharmacological and Industrial Relevance

Therapeutic Potential: While P7C3 (dibromo derivative) demonstrates cardioprotection via NAD+ salvage pathway activation , the target compound’s hydroxyethyl side chain may favor antioxidant or anti-inflammatory pathways, as seen in related propanolamines .

Industrial Applications: Carvedilol derivatives with similar backbones are industrially synthesized via scalable epoxide-amine reactions, suggesting feasibility for large-scale production of the target compound . Structural analogs like 1-(benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol are patented for CNS applications, highlighting the scaffold’s versatility .

Actividad Biológica

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol, often referred to as a carbazole derivative, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 272.2 °C |

| CAS Number | 91324-13-9 |

The compound features a carbazole moiety linked to a hydroxyethylamino-propanol chain, which contributes to its unique biological properties and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways and signal transduction processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Its potential role in neuroprotection has been explored, particularly in the context of neurodegenerative diseases.

- Anticancer Properties : There is emerging evidence supporting its efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the acetylcholinesterase inhibitory activity of similar carbazole derivatives, revealing that modifications in the structure significantly influenced their potency. The findings suggest that this compound could be explored as a lead compound for developing Alzheimer's disease therapeutics due to its potential to enhance cholinergic transmission .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, derivatives of carbazole were assessed for their ability to inhibit SARS-CoV-2 main protease. The results indicated that certain structural modifications could enhance binding affinity and inhibition efficiency against viral replication pathways . This positions the compound as a candidate for further antiviral drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit key enzymes involved in various metabolic pathways. For instance, docking studies have shown favorable interactions with target proteins associated with inflammation and cancer progression .

ADMET Analysis

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis conducted on related compounds indicated promising pharmacokinetic properties. These findings suggest that modifications leading to increased blood-brain barrier permeability could enhance therapeutic efficacy while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for efficient preparation of 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol?

- Methodology : Multi-step synthesis typically involves coupling carbazole derivatives with hydroxyethylamino-propanol intermediates. Key steps include:

- Carbazole activation : Use of halogenated carbazole precursors (e.g., 3,6-dichloro-9H-carbazole) to enhance reactivity .

- Amine coupling : Reaction with 2-hydroxyethylamine under anhydrous conditions, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) .

Q. What key physicochemical properties influence the pharmacokinetic profile of this compound?

- Methodology :

- LogP determination : Use reverse-phase HPLC to assess lipophilicity, critical for predicting blood-brain barrier penetration .

- Stability studies : Evaluate pH-dependent degradation (e.g., 1–13 pH range) via UV-Vis spectroscopy, noting carbazole’s susceptibility to acidic hydrolysis .

- Solubility : Measure in aqueous buffers and DMSO to guide in vitro assay design .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodology :

- Temperature control : Maintain 60–80°C during amine coupling to balance reaction rate and byproduct formation .

- Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilic substitution efficiency .

- Real-time monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with cancer-related molecular targets?

- Methodology :

- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, AKT) using fluorescence polarization assays. Compare IC₅₀ values with structurally similar carbazole derivatives (e.g., halogenated analogs) .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, focusing on the hydroxyethylamino group’s role in hydrogen bonding .

- Validation : Confirm target engagement via SPR (surface plasmon resonance) to measure binding kinetics (KD) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Meta-analysis : Compare datasets for variables such as:

- Substituent effects : Chlorine vs. bromine on the carbazole ring (e.g., 3,6-dichloro vs. 3,6-dibromo analogs) .

- Cell line specificity : Test in multiple cancer models (e.g., MCF-7 vs. HeLa) to assess tissue-dependent activity .

- Dose-response refinement : Re-evaluate IC₅₀ values using standardized protocols (e.g., CellTiter-Glo® assays) to minimize inter-lab variability .

Q. What structural modifications enhance bioavailability and target selectivity?

- Methodology :

- Pro-drug design : Introduce ester groups at the hydroxyethyl moiety to improve oral absorption, followed by enzymatic hydrolysis studies in simulated gastric fluid .

- SAR analysis : Synthesize analogs with varied substituents (e.g., morpholine instead of hydroxyethylamino) and compare ADMET profiles using Caco-2 permeability assays .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte models, guiding toxicity mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.